

Muscopyridine network pharmacology validation

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Compound Focus: Muscopyridine

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Musk Compounds in Network Pharmacology

While specific data on **muscopyridine** is limited, several studies have used network pharmacology to investigate musk-derived compounds and complex formulas containing Moschus (musk). The table below summarizes key studies that illustrate the common methodology.

Study Focus / Formula	Key Bioactive Compounds Identified	Proposed Key Targets / Pathways	Primary Proposed Mechanism
Moschus (Musk) for Viral Respiratory Tract Infections (VRTIs) [1]	Testosterone, Muscone, Muscopyridine , Androstenedione, etc.	MCL1, MAPK3, CDK2, EGFR, ESR1 [1]	Downregulation of MCL1, MAPK3, and CDK2 to regulate viral replication, apoptosis, and host immune responses [1].
Xihuang Pill (contains Moschus) for Triple-Negative Breast Cancer [2]	Multiple compounds from four ingredients (Calculus Bovis, Myrrha, Olibanum, Moschus).	NR3C2; PI3K/Akt, MAPK, Rap1 signaling pathways [2]	Reduction of cancer stem cell stemness; multi-target, multi-pathway synergistic action [2].

Study Focus / Formula	Key Bioactive Compounds Identified	Proposed Key Targets / Pathways	Primary Proposed Mechanism
Compound Musk Injection for Ischemic Stroke [3]	Multiple compounds from six herbal ingredients.	SRC, PIK3CA, MAPK3; PI3K/Akt, MAPK signaling pathways [3]	Regulation of inflammatory response and apoptosis via key signaling pathways [3].

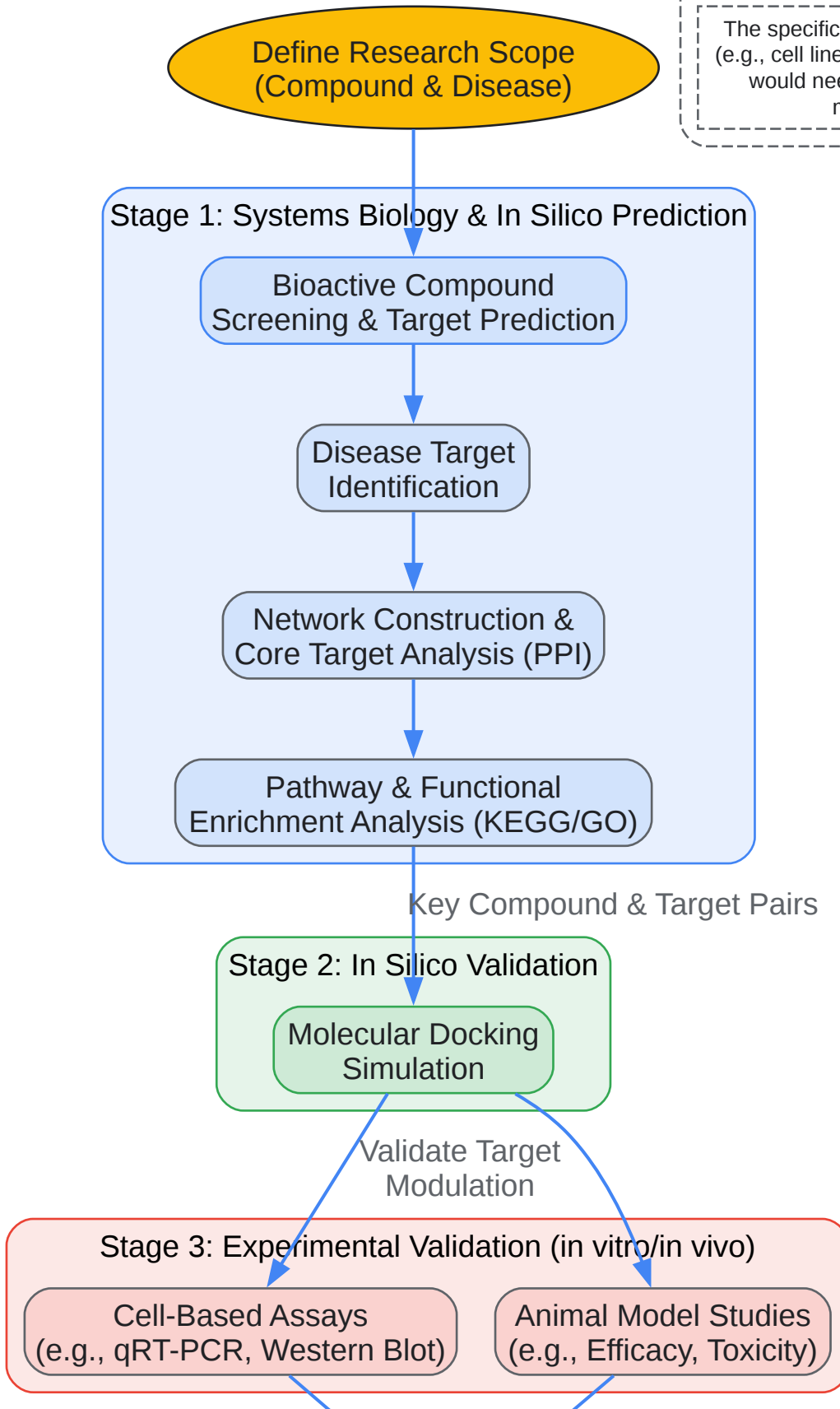
A core finding across these studies is that the therapeutic effects are **rarely attributed to a single compound**. Instead, they result from the synergistic action of multiple components. For instance, in the study on Moschus for VRTIs, testosterone was highlighted as having the strongest binding affinity among the key targets, while **muscopyridine** was listed as one of several bioactive compounds [1]. This multi-target, pathway-driven mechanism is a central tenet of network pharmacology [2].

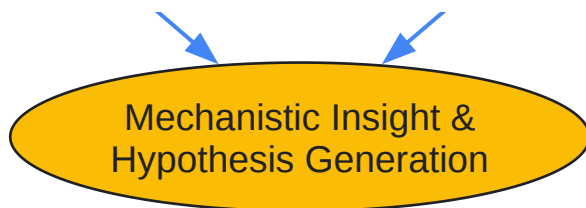
Core Experimental Workflow for Validation

Based on the methodologies common to the reviewed studies, the validation of a compound like **muscopyridine** would typically follow a multi-stage workflow. The diagram below outlines this general process.

Methodology Note

The specific experimental parameters (e.g., cell lines, dosing, model systems) would need to be determined for muscopyridine.





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The general workflow for network pharmacology validation follows a structured path from data mining to experimental testing [1] [3]:

- **Stage 1** involves identifying the compound's potential protein targets and the genes associated with the disease, then integrating this data to find overlapping targets and key pathways [1] [3].
- **Stage 2** uses molecular docking to computationally simulate how strongly the compound binds to the key targets, helping prioritize candidates for further testing [3].
- **Stage 3** involves laboratory experiments to confirm the predicted mechanisms. Common methods include **qRT-PCR** or **Western Blot** to measure changes in gene or protein expression in cells, and **animal models** (e.g., MCAO for stroke [4] or OGD/R cell models for ischemia [3]) to evaluate efficacy.

Identifying the Research Gap on Muscopyridine

Based on the search results, I was unable to find a study where **muscopyridine** was the central focus of a **full network pharmacology validation**. The specific quantitative data and direct, experimental comparisons with other musk compounds that you require are not available in the current published literature.

- **Muscopyridine is Recognized, Not Isolated:** The compound is listed as a bioactive component of Moschus [1], but its individual pharmacological profile and its comparative potency against molecules like muscone or testosterone have not been detailed.
- **Lack of Comparative Data:** The available studies do not contain structured tables comparing the binding affinities, regulatory effects (up/down-regulation), or efficacy metrics of **muscopyridine** against other alternatives.

To proceed, your best approach would be to **emulate the established methodology** used for other compounds. You can initiate your own investigation by:

- Using the **TCMSP** or **BATMAN-TCM** databases to obtain the canonical SMILES string for **muscopyridine**.
- Employing target prediction tools like **SwissTargetPrediction** to identify its potential protein targets.

- Following the subsequent steps of network construction and analysis as outlined in the workflow above.

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